Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
CAS No.:
Cat. No.: VC17537289
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2 |
|---|---|
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
| Standard InChI | InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18) |
| Standard InChI Key | XCBIDOKUYQPEQW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Architecture
Molecular Architecture
The compound’s structure comprises a pyrrolo[2,1-f][1, triazine core fused with a pyridin-4-ylamino group at position 4 and an ethyl ester moiety at position 6. This arrangement creates a planar, polycyclic system with extended π-conjugation, which enhances its ability to interact with biological targets such as ATP-binding pockets in kinases . The pyridin-4-ylamino group introduces hydrogen-bonding capabilities, while the ethyl ester improves solubility in organic solvents, a critical factor in drug formulation.
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s regiochemistry. The -NMR spectrum exhibits distinct signals for the ethyl ester protons (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet) and aromatic protons from the pyridine (δ 8.45–8.60 ppm) . The -NMR spectrum shows carbonyl carbon resonance at δ 165.2 ppm, consistent with ester functionalities .
Synthetic Pathways and Methodological Advances
Key Synthetic Strategies
The synthesis of ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f] triazine-6-carboxylate involves multi-step protocols, often starting with N-amination of pyrrole derivatives. A representative approach includes:
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N-Amination: Reaction of pyrrole-2-carboxylates with O-(mesitylenesulfonyl)hydroxylamine (MSH) to form 1-aminopyrrole intermediates .
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Cyclization: Treatment with amidine reagents (e.g., cyanamide) under basic conditions to construct the triazine ring .
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Functionalization: Introduction of the pyridin-4-ylamino group via nucleophilic aromatic substitution (SNAr) at position 4 of the triazine core.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Amination | MSH, DMF, 80°C, 12 h | 78 |
| Cyclization | Cyanamide, KOtBu, THF, reflux, 6 h | 65 |
| SNAr Functionalization | 4-Aminopyridine, DIPEA, DMF, 100°C, 24 h | 52 |
Challenges in Regioselectivity
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
The compound exhibits nanomolar inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 () and CDK9 (). Molecular docking simulations reveal that the pyridin-4-ylamino group forms critical hydrogen bonds with the hinge region of CDK2 (Asp86 and Leu83), while the ethyl ester occupies a hydrophobic pocket near the gatekeeper residue (Phe80).
Comparative Analysis with Pyrrolotriazine Derivatives
Substituent Effects on Bioactivity
Replacement of the ethyl ester with methyl or benzyl esters reduces CDK2 inhibition by 3–5 fold, underscoring the importance of the ethyl group’s lipophilicity . Conversely, substituting the pyridin-4-ylamino group with phenylamino diminishes HCMV activity (), highlighting the role of pyridine’s hydrogen-bonding capacity.
Table 3: Structure–Activity Relationships (SAR)
| Modification | CDK2 (nM) | HCMV (μM) |
|---|---|---|
| Ethyl ester (parent compound) | 23 | 1.7 |
| Methyl ester | 67 | 3.2 |
| Benzyl ester | 89 | 4.8 |
| Phenylamino substituent | 45 | 5.1 |
Benchmarking Against Clinical Candidates
Compared to the FDA-approved CDK inhibitor palbociclib (), the compound shows slightly reduced potency but superior selectivity for CDK2 over CDK4 (15-fold vs. 3-fold). This selectivity profile may reduce off-target effects in oncology applications.
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